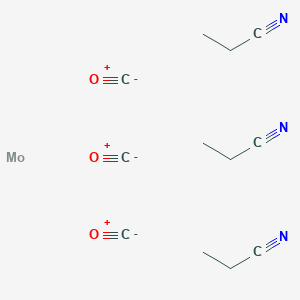

TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Descripción general

Descripción

Carbon monoxide;molybdenum;propanenitrile is a complex compound with the molecular formula C12H15MoN3O3 and a molecular weight of 345.2 g/mol

Aplicaciones Científicas De Investigación

Carbon monoxide;molybdenum;propanenitrile has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation processes

Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and metabolic pathways involving molybdenum and carbon monoxide

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.

Mecanismo De Acción

Carbon Monoxide (CO)

- Target of action : The primary target of CO is hemoglobin in red blood cells .

- Mode of action : CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood .

- Biochemical pathways : This binding affects the oxygen transport pathway, leading to a decrease in the amount of oxygen reaching tissues and organs .

- Pharmacokinetics : The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .

- Result of action : The result is hypoxia, which can lead to tissue damage and death in severe cases .

- Action environment : Environmental factors such as the presence of other gases, altitude, and individual health status can influence the action and toxicity of CO .

Molybdenum (Mo)

- Target of action : Mo acts as a cofactor for several enzymes, including xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase .

- Mode of action : Mo activates these enzymes, enabling them to catalyze key reactions in cellular metabolism .

- Biochemical pathways : These enzymes are involved in purine degradation, sulfite metabolism, and aldehyde metabolism .

- Pharmacokinetics : Information on the ADME properties of Mo is limited, but it is known to be absorbed and transported to various organs, including the liver and kidneys .

- Result of action : The activation of these enzymes supports various physiological processes, including energy production and detoxification .

- Action environment : The availability and action of Mo can be influenced by dietary intake, soil composition, and interaction with other elements .

Propanenitrile (C3H5N)

- Target of action : Propanenitrile, or ethyl cyanide, doesn’t have a specific biological target but is used as a precursor to other compounds .

- Mode of action : In industrial settings, propanenitrile can be hydrogenated to form propylamines .

- Biochemical pathways : The conversion of propanenitrile to propylamines involves the addition of hydrogen, a reaction often catalyzed by specific enzymes or catalysts .

- Result of action : The primary result of propanenitrile’s action is the production of propylamines, which have various uses in chemical synthesis .

- Action environment : The action of propanenitrile can be influenced by factors such as temperature, pressure, and the presence of catalysts .

Safety and Hazards

Carbon monoxide is a deadly, colorless, odorless, poisonous gas. It is produced by the incomplete burning of various fuels, including coal, wood, charcoal, oil, kerosene, propane, and natural gas . The safety and hazards of molybdenum and propanenitrile are not explicitly mentioned in the search results.

Direcciones Futuras

There has been some early success in therapies targeting the downstream inflammatory and oxidative effects of CO poisoning. New methods to directly target the toxic effect of CO, such as CO scavenging agents, are currently under development . The future directions of molybdenum and propanenitrile are not explicitly mentioned in the search results.

Análisis Bioquímico

Biochemical Properties

Carbon Monoxide (CO): is a toxic gas with high affinity for hemoglobin, forming carboxyhemoglobin (COHb). It also has a role in biological systems, affecting many intracellular pathways .

Molybdenum (Mo): is an essential element for human life, acting as a cofactor in various enzymes crucial for metabolic homeostasis. It plays a pivotal role in enzymes like xanthine oxidase (XO), aldehyde oxidases (AOs), and sulfite oxidase (SOX) .

Propanenitrile: It can be converted to carboxylic acids by bacterial nitrilases .

Cellular Effects

Carbon Monoxide: can induce oxidative stress and subsequent organ dysfunction due to its interaction with hemoglobin .

Molybdenum: -containing enzymes like XO and AOs participate in drug metabolism and purine catabolism, generating reactive oxygen species (ROS) capable of inducing oxidative stress .

Propanenitrile: is utilized by bacteria as a source of nitrogen for growth, indicating its influence on cellular metabolism .

Molecular Mechanism

Carbon Monoxide: exerts its effects at the molecular level by binding to hemoglobin, forming COHb .

Molybdenum: acts as a cofactor in various enzymes, influencing their activity and thus affecting various metabolic processes .

Propanenitrile: is converted to carboxylic acids by bacterial nitrilases, indicating its role in nitrogen metabolism .

Metabolic Pathways

Carbon Monoxide: is involved in the formation of COHb .

Molybdenum: is involved in various metabolic pathways through its role as a cofactor in enzymes like XO, AOs, and SOX .

Propanenitrile: is involved in nitrogen metabolism through its conversion to carboxylic acids by bacterial nitrilases .

Métodos De Preparación

The synthesis of carbon monoxide;molybdenum;propanenitrile involves several steps and specific reaction conditions. One common method includes the reaction of molybdenum hexacarbonyl with propanenitrile under controlled conditions. The process typically requires a high-temperature environment and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve the use of advanced reactors and continuous synthesis techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Carbon monoxide;molybdenum;propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form molybdenum oxides and other by-products.

Reduction: It can be reduced under specific conditions to yield different molybdenum-containing compounds.

Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents and catalysts The major products formed depend on the reaction conditions and the specific reagents used.

Comparación Con Compuestos Similares

Carbon monoxide;molybdenum;propanenitrile can be compared with other molybdenum-containing compounds such as molybdenum hexacarbonyl and molybdenum oxides.

Conclusion

Carbon monoxide;molybdenum;propanenitrile is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of carbon monoxide, molybdenum, and propanenitrile makes it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Propiedades

IUPAC Name |

carbon monoxide;molybdenum;propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDIRFNATWMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15MoN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103933-26-2 | |

| Record name | TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)